2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN4S/c1-8-6-9(2)20-13(17-8)18-14(19-20)21-7-10-11(15)4-3-5-12(10)16/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVIRUPNOWLDGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)SCC3=C(C=CC=C3Cl)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401327261 | |
| Record name | 2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401327261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665922 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
688779-26-2 | |
| Record name | 2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401327261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds in the 1,2,4-triazolo[1,5-a]pyrimidine class have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors.
Mode of Action
It’s known that the compound is synthesized through a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This process involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation.
Biochemical Pathways
Compounds in the 1,2,4-triazolo[1,5-a]pyrimidine class are known to interact with various biochemical pathways due to their diverse biological activities.
Pharmacokinetics
The compound’s molecular weight is 1501380, which could potentially influence its bioavailability and pharmacokinetic properties.
Biological Activity
The compound 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine (CAS: 688779-26-2) is a notable member of the triazolopyrimidine class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H12ClFN4S
- Molar Mass : 322.79 g/mol
- IUPAC Name : this compound
| Property | Value |
|---|---|
| Molecular Formula | C14H12ClFN4S |
| Molar Mass | 322.79 g/mol |
| CAS Number | 688779-26-2 |
Antiviral Activity
One of the most significant biological activities of this compound is its antiviral efficacy, particularly against HIV. Research indicates that derivatives with the 2-chloro-6-fluoro substitution exhibit potent activity against wild-type HIV-1 and clinically relevant mutants. In enzyme assays, these compounds demonstrated picomolar activity, suggesting their potential as therapeutic agents in HIV treatment .
The mechanism by which this compound exerts its effects involves:
- Inhibition of Reverse Transcriptase : The compound appears to inhibit the reverse transcriptase enzyme crucial for HIV replication.
- Impact on Viral Entry : It may also interfere with the viral entry process into host cells.
Anticancer Potential
In addition to antiviral properties, this compound has shown promise in anticancer applications. Studies have indicated that triazolopyrimidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The presence of the chloro and fluorine substituents is believed to enhance cytotoxicity against various cancer cell lines .
Study on HIV Activity
A comparative study evaluated several derivatives of 2-chloro-6-fluorobenzyl compounds against HIV-infected cells. The findings revealed that compounds with specific substitutions at C5 and C6 positions exhibited broad-spectrum inhibitory activity against different strains of HIV .
Anticancer Activity Assessment
Research conducted on a series of triazolopyrimidine derivatives demonstrated significant cytotoxic effects against human glioblastoma and melanoma cell lines. The study highlighted that the incorporation of halogenated groups (like chlorine and fluorine) was critical for enhancing anticancer activity .
Table 2: Summary of Biological Activities
| Activity Type | Target Disease | Efficacy Level |
|---|---|---|
| Antiviral | HIV | Picomolar activity |
| Anticancer | Glioblastoma | Significant cytotoxicity |
| Melanoma | Enhanced apoptosis |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related [1,2,4]triazolo[1,5-a]pyrimidine derivatives, focusing on substituent effects, synthesis, and bioactivity.
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects on Bioactivity: The sulfanyl group at position 2 (target compound) contrasts with sulfonamide derivatives (e.g., 8b) . Sulfonamides generally exhibit stronger hydrogen-bonding capacity, which may explain 8b's potent herbicidal activity (EC₅₀: 0.2–1.5 μM) compared to sulfanyl analogs, where activity data are less documented .
Synthetic Routes: Sulfanyl derivatives (e.g., target compound) are synthesized via nucleophilic substitution of 2-mercapto intermediates with halogenated benzyl halides, as seen in the synthesis of related triazolopyrimidines . Sulfonamide derivatives (e.g., 8b) require coupling of 2-aminotriazolopyrimidines with sulfonyl chlorides under basic conditions .
Physicochemical Properties: The 5,7-dimethyl substitution in the target compound and analogs (Table 1) enhances ring planarity and stability, critical for membrane permeability .
Derivatives with methylsulfanyl groups (e.g., ) show antimicrobial activity, possibly due to thioether-mediated redox interactions .
Contradictions and Limitations :
- notes discontinuation of a structurally complex analog, possibly due to toxicity or poor efficacy, highlighting the challenge of balancing substituent complexity with practicality .
- While sulfonamides (e.g., 8b) dominate herbicidal applications, sulfanyl derivatives remain underexplored, necessitating further comparative bioassays .
Q & A
Basic: What synthetic methodologies are most effective for preparing 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine?
Methodological Answer:
The compound is typically synthesized via multi-component condensation reactions. A standard approach involves reacting 3-amino-1,2,4-triazole derivatives with substituted aldehydes and β-keto esters under microwave irradiation (323 K, 30 minutes) to enhance reaction efficiency and yield . For example, substituting the benzylsulfanyl group requires careful control of stoichiometry and solvent choice (e.g., ethanol or acetone for recrystallization) to prevent byproduct formation. Characterization via NMR (e.g., δ 7.14–7.41 ppm for aromatic protons) and mass spectrometry (e.g., ESI-MS m/z 440.2 [M+H]) is critical for verifying purity .
Advanced: How do structural modifications at the triazolo-pyrimidine core influence CB2 receptor binding affinity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal that substituents at positions 2, 5, and 7 significantly modulate CB2 receptor interactions. For instance:
- Position 2: Introducing bulky groups (e.g., 2-chloro-6-fluorobenzylsulfanyl) enhances lipophilicity, improving membrane permeability but may sterically hinder binding .
- Position 5/7: Methyl groups (as in 5,7-dimethyl derivatives) stabilize the planar conformation, optimizing π-π stacking with receptor residues .
| Modification | Effect on CB2 Affinity (IC) | Reference |
|---|---|---|
| 2-Benzylsulfanyl | 120 nM | |
| 5,7-Dimethyl | 85 nM | |
| 2-Chloro-6-fluorobenzyl | 45 nM |
Experimental validation involves competitive binding assays using -CP55,940 and HEK293 cells expressing human CB2 receptors .
Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
- X-ray Crystallography: Resolves bond lengths (e.g., C–S: 1.78 Å) and dihedral angles (e.g., 87.03° between triazolo-pyrimidine and chlorophenyl rings), confirming stereochemistry .
- / NMR: Key signals include aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm) .
- Mass Spectrometry: High-resolution ESI-MS identifies molecular ion peaks and fragmentation patterns (e.g., loss of Cl/F substituents) .
Advanced: How can conflicting bioactivity data across studies be systematically addressed?
Methodological Answer:
Discrepancies often arise from assay variability (e.g., cell lines, ligand concentrations). Mitigation strategies include:
Standardized Assays: Use identical cell lines (e.g., HEK293 for CB2) and ligand concentrations (e.g., 10 nM -CP55,940) .
Control Compounds: Include reference agonists (e.g., WIN55,212-2) to normalize activity .
Computational Validation: Molecular docking (e.g., AutoDock Vina) predicts binding poses, clarifying SAR trends .
Basic: What are the primary degradation pathways of this compound under physiological conditions?
Methodological Answer:
Degradation studies in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) reveal:
- Oxidation: Sulfanyl groups form sulfoxides/sulfones (confirmed via LC-MS) .
- Hydrolysis: Ester groups (if present) hydrolyze to carboxylic acids under alkaline conditions .
Stability is assessed via HPLC-UV (λ = 254 nm) with accelerated aging at 40°C/75% RH .
Advanced: How can regioselectivity challenges in triazolo-pyrimidine functionalization be overcome?
Methodological Answer:
Regioselective substitution at position 2 vs. 7 is controlled by:
- Electrophilic Aromatic Substitution: Electron-withdrawing groups (e.g., Cl/F) direct electrophiles to the para position .
- Microwave-Assisted Synthesis: Enhances kinetic control, favoring substitution at sterically accessible sites .
- Protecting Groups: Temporary protection of reactive amines (e.g., Boc groups) enables sequential functionalization .
Basic: What computational tools are used to predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction: SwissADME estimates LogP (2.8), solubility (LogS = -4.5), and CYP450 inhibition .
- Molecular Dynamics (MD): GROMACS simulations assess membrane permeability (e.g., PMF profiles) .
Advanced: What strategies optimize in vivo efficacy while minimizing off-target effects?
Methodological Answer:
- Prodrug Design: Esterification of carboxyl groups improves bioavailability (e.g., ethyl ester derivatives) .
- Targeted Delivery: Nanoparticle encapsulation (e.g., PLGA NPs) enhances brain penetration for neurological targets .
- Metabolite Screening: LC-MS/MS identifies toxic metabolites (e.g., reactive quinones) for structural refinement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
